Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)-
Description
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- (CAS: 60560-22-7, molecular formula: C₁₂H₁₇N₅, molecular weight: 231.34 g/mol) is a substituted guanidine derivative featuring a cyano group at position 2, a 3-pentyl group at position 1, and a 3-pyridyl moiety at position 2.
Toxicity studies indicate a low oral LD₅₀ in rats (14 mg/kg) and higher tolerance in mice (>1 g/kg), suggesting species-specific metabolic pathways . Intravenous administration in rats at 0.016 mg/kg over 10 minutes induced significant physiological effects, highlighting its potent bioactivity .
Properties
CAS No. |
60560-01-2 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
1-cyano-2-pentan-3-yl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-3-10(4-2)16-12(15-9-13)17-11-6-5-7-14-8-11/h5-8,10H,3-4H2,1-2H3,(H2,15,16,17) |
InChI Key |
VUTFWRRFRIIESD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of Guanidine Precursors
Reaction of Amines with Cyanamide:
The guanidine core is commonly prepared by reacting primary or secondary amines with cyanamide under controlled conditions. This reaction forms the guanidine moiety with a cyano substituent. For example, cyanamide reacts with substituted amines to yield mono- or di-substituted guanidines, which are key intermediates.Catalysis and Conditions:
Lewis acids such as aluminum chloride have been used as catalysts to facilitate the reaction between substituted cyanamides and amines, improving yields and selectivity. Refluxing in chlorobenzene or similar solvents for several hours (e.g., 5 hours) is a typical condition.
Alkylation to Introduce the Pentyl Group
Alkylation is achieved by reacting the guanidine intermediate with pentyl halides or pentyl-substituted reagents. This step selectively installs the 3-pentyl substituent on the guanidine nitrogen or carbon, depending on the synthetic route.
Alternative methods involve using 1-isocyanopentane in multicomponent reactions with guanidine hydrochloride and other reagents in methanol, often catalyzed by trifluoroacetic acid at room temperature for several hours, followed by purification via column chromatography.
Incorporation of the Pyridyl Group
The pyridyl substituent (3-pyridyl) is introduced either by starting with a pyridyl-containing amine or by coupling reactions involving pyridine derivatives.
Multicomponent reactions involving guanidine salts and pyridyl-containing Michael acceptors or α,β-unsaturated esters have been reported to yield pyridyl-substituted guanidine derivatives efficiently.
Representative Reaction Scheme and Conditions
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Amine + Cyanamide, Lewis acid catalyst (e.g., AlCl3), reflux in chlorobenzene, 5 hr | Formation of substituted guanidine intermediate |
| 2 | Guanidine intermediate + Pentyl halide or 1-isocyanopentane, methanol, trifluoroacetic acid catalyst, RT, 3-4 hr | Alkylation to introduce pentyl group |
| 3 | Pyridyl amine or pyridyl derivative coupling, methanol or DMF solvent, mild heating | Introduction of 3-pyridyl substituent |
This sequence is optimized to minimize steric hindrance and maximize yield, as documented in patent literature and synthetic studies.
Comparative Analysis of Preparation Routes
| Preparation Route | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct reaction of amines with cyanamide + alkylation | Straightforward, uses common reagents | High selectivity, scalable | Requires careful control of reaction conditions to avoid side products |
| Multicomponent reactions with guanidine hydrochloride, isocyanopentane, and aldehydes | One-pot synthesis, fewer isolation steps | Efficient, good yields | Requires purification by chromatography |
| Catalyzed reaction with substituted cyanamides and amines | Lewis acid catalysis enhances reactivity | Avoids steric hindrance, good for trisubstituted guanidines | Catalyst removal and solvent handling needed |
Research Findings and Optimization
Steric Hindrance Management:
The use of mono-substituted cyanamides with di-substituted amines reduces steric hindrance, improving the synthesis of tri-substituted guanidines, which is relevant for the target compound.Catalyst Selection:
Aluminum chloride and other Lewis acids have proven effective in catalyzing the key guanidine formation step, enhancing reaction rates and yields.Reaction Conditions:
Mild temperatures (room temperature to reflux) and solvents such as methanol, chlorobenzene, or DMF are preferred to balance reactivity and product stability.Purification Techniques:
Column chromatography using methanol and dichloromethane mixtures is standard for isolating pure guanidine derivatives after synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Guanidine precursor formation | Amine + cyanamide, reflux 5 hr | Lewis acid catalyst used |
| Alkylation reagent | Pentyl halide or 1-isocyanopentane | Catalyzed by trifluoroacetic acid |
| Solvents | Methanol, chlorobenzene, DMF | Choice depends on step |
| Temperature | Room temperature to reflux | Controlled to prevent degradation |
| Reaction time | 3-12 hr | Varies by step |
| Purification | Column chromatography (MeOH/DCM) | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to amines or other derivatives.
Substitution: The pyridyl group can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases or acids: To facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving guanidines.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of agrochemicals or materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine would depend on its specific interactions with molecular targets. Generally, guanidines can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituent-Driven Structural Variations
2-Cyano-1-Cyclopentyl-3-(3-Pyridyl)Guanidine (CAS: 60560-22-7)
- Key Differences : The cyclopentyl group replaces the 3-pentyl substituent, reducing steric bulk and altering lipophilicity.
- Properties : Similar molecular weight (231.34 g/mol) and toxicity profile (industrial-grade purity, 99%) but lacks detailed pharmacological data .
2-Hydroxy-1-tert-Pentyl-3-(3-Pyridyl)Guanidine (CAS: 67026-93-1)
- Properties: Molecular formula C₁₂H₁₈N₄O (MW: 234.30 g/mol). No toxicity data available, but the hydroxyl group may enhance solubility compared to the cyano analog .
- Synthetic Relevance : Used as an intermediate in organic synthesis, particularly for modifying guanidine scaffolds .
Guanidine Derivatives with Pyridine Moieties
Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine share the pyridyl motif but lack the cyano and branched alkyl groups. These derivatives exhibit broader pharmacological applications, including antimicrobial and anticancer activities, attributed to their extended aromatic systems .
Toxicity and Bioactivity Comparison
| Compound Name | CAS Number | LD₅₀ (Oral, Rat) | LD₅₀ (Oral, Mouse) | Key Functional Groups |
|---|---|---|---|---|
| 2-Cyano-1-(3-pentyl)-3-(3-pyridyl)guanidine | 60560-22-7 | 14 mg/kg | >1 g/kg | Cyano, 3-pentyl, pyridyl |
| 2-Cyano-1-cyclopentyl-3-(3-pyridyl)guanidine | 60560-22-7 | Not reported | Not reported | Cyano, cyclopentyl, pyridyl |
| 2-Hydroxy-1-tert-pentyl-3-(3-pyridyl)guanidine | 67026-93-1 | Not reported | Not reported | Hydroxy, tert-pentyl, pyridyl |
Key Findings :
Structural and Functional Insights from Crystallography
Crystal structures of related guanidine-protein complexes (e.g., human FXA with (S)-2-cyano-1-(2-methylbenzofuran-5-yl)-3-(2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)azepan-3-yl)guanidine) reveal that the pyridyl group facilitates π-π stacking with aromatic residues, while the cyano group stabilizes hydrogen bonds . These interactions are critical for designing selective enzyme inhibitors.
Biological Activity
Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)-, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies based on available research.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₅
- SMILES : CCCCC1=C(NC(=N)N)C(=C(C=N1)C#N)N
- InChIKey : XQVLSVGTENBRFH-UHFFFAOYSA-N
The compound features a guanidine group which is known for its ability to interact with various biological targets, influencing a range of physiological processes.
Pharmacological Properties
Guanidine derivatives are recognized for their broad pharmacological activities, including:
- CNS Activity : Many guanidine compounds exhibit neuroprotective effects and have been studied for their potential in treating neurological disorders.
- Anti-inflammatory Effects : Certain guanidine derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines.
- Antidiabetic Properties : Some studies indicate that guanidine compounds may enhance insulin sensitivity and glucose uptake in cells.
- Antitumor Activity : Guanidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
The biological activity of guanidine compounds is primarily attributed to their ability to modulate various cellular pathways:
- Inhibition of Enzymes : Guanidine can act as an inhibitor for several enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may influence neurotransmitter receptors, particularly in the CNS.
- Ion Channel Modulation : Guanidine derivatives can affect ion channels, which play a crucial role in neuronal excitability and signaling.
Case Studies and Research Findings
A review of the literature highlights several key findings regarding the biological activity of guanidine compounds:
- Neuroprotective Effects :
- Anti-inflammatory Activity :
- Antidiabetic Effects :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
